Allylescaline

描述

Allylescaline is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Allylescaline, a lesser-known psychedelic drug, is closely related in structure to mescaline . The primary targets of this compound are the serotonergic receptors, specifically the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.

Mode of Action

This compound interacts with its targets, the serotonergic receptors, by binding to them. It has been found to bind with weak to moderately high affinity to the 5-HT 2A receptor . The interaction with these receptors leads to changes in the neural signaling pathways, which can result in altered perception, mood, and consciousness.

Biochemical Pathways

This system is involved in many functions, including mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual desire .

Pharmacokinetics

Like other phenethylamines, it is likely that this compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action result in its psychedelic effects. This compound produces an entactogenic warmth, an entheogenic effect, and a feeling of flowing energy . These effects are likely due to its interaction with the serotonergic system.

生化分析

Biochemical Properties

Allylescaline is a derivative of the phenethylamine escaline . Very little data exists about the pharmacological properties, metabolism, and toxicity of this compound

Cellular Effects

This compound produces an entactogenic warmth, an entheogenic effect, and a feeling of flowing energy

Temporal Effects in Laboratory Settings

The dosage range of this compound is listed as 20–35 mg, and the duration is 8–12 hours

生物活性

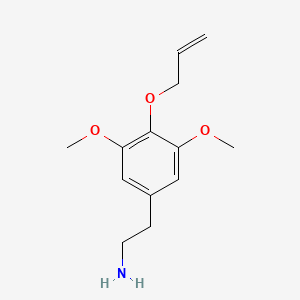

Allylescaline, chemically known as 4-allyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound belonging to the phenethylamine class. It was first synthesized in 1972 and studied by Alexander Shulgin, who documented its psychoactive properties. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H19NO3

- Molecular Weight : Approximately 237.29 g/mol

- Structure : Features a phenethylamine core with two methoxy groups and an allyl group attached to the aromatic ring.

This compound exhibits psychoactive properties primarily attributed to its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor.

Receptor Interaction Profile

Research has shown that this compound acts as a partial agonist at the 5-HT2A receptor, similar to other psychedelics like mescaline. The binding affinity of this compound at various serotonin receptors has been studied extensively:

| Receptor | Binding Affinity (Ki) |

|---|---|

| 5-HT2A | Moderate (150–12,000 nM) |

| 5-HT2C | Moderate |

| 5-HT1A | Low |

| TAAR1 | Weak |

The compound shows a significant preference for the 5-HT2A receptor compared to other non-serotonergic targets, indicating its potential for modulating serotonergic signaling pathways involved in mood and perception alteration .

Pharmacological Effects

This compound's psychoactive effects are characterized by altered perception and mood enhancement. The reported dosage for oral consumption ranges from 20 to 35 mg , with effects lasting between 8 to 12 hours . Users have reported both positive and negative experiences, highlighting its complex pharmacological profile .

Case Studies and User Reports

A qualitative analysis of user experiences reveals several themes related to this compound use:

- Substance Identification : Users often discuss the chemical structure and psychoactive properties.

- Dosage and Administration : Recommendations vary, with many suggesting careful titration due to variability in individual responses.

- Subjective Effects : Reports include enhanced visual perception, emotional release, and introspective insights alongside potential anxiety or discomfort.

- Support and Safety : Online communities emphasize harm reduction strategies and provide guidance for safe usage practices .

Potential Therapeutic Applications

While research on this compound is limited, its structural similarities to other phenethylamine derivatives suggest potential therapeutic applications in treating mood disorders and enhancing cognitive flexibility. Further studies are needed to explore its efficacy and safety in clinical settings.

属性

IUPAC Name |

2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h4,8-9H,1,5-7,14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUAYHHGCXYBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC=C)OC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660348 | |

| Record name | 2-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39201-75-7 | |

| Record name | 3,5-Dimethoxy-4-(2-propen-1-yloxy)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39201-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYLESCALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39IWS08EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。